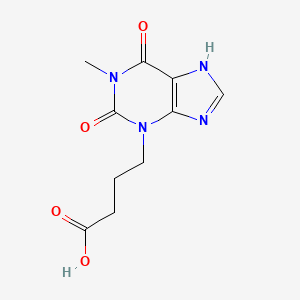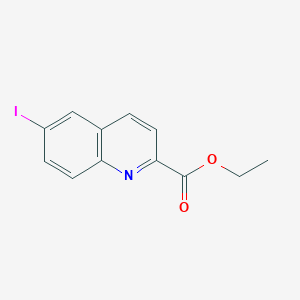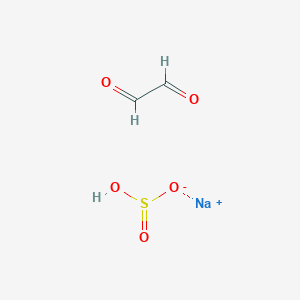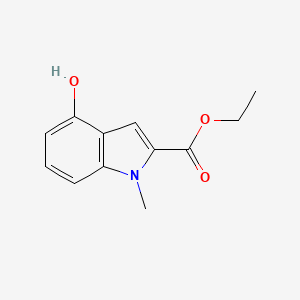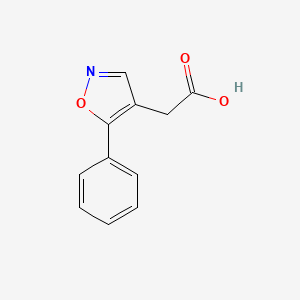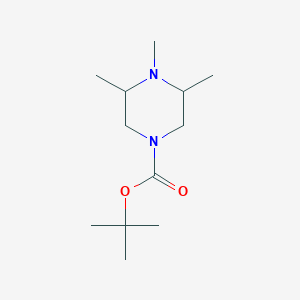
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
描述
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate: is a chemical compound with a molecular formula of C11H22N2O2. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The tert-butyl ester group in this compound provides steric hindrance, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: In chemistry, tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. Its structural features may influence its interaction with biological molecules, providing insights into its potential biological activity.
Medicine: In medicine, derivatives of piperazine, including this compound, are investigated for their potential therapeutic properties. These compounds may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl ester group can influence the compound’s ability to penetrate cell membranes, while the piperazine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes, ion channels, or other proteins, leading to specific biological effects.
相似化合物的比较
Piperazine: A simpler compound with a similar ring structure but without the tert-butyl ester group.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
N,N’-Dimethylpiperazine: A derivative of piperazine with methyl groups attached to both nitrogen atoms.
Uniqueness: tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate is unique due to the presence of three methyl groups on the piperazine ring and the tert-butyl ester group. These structural features provide steric hindrance and influence the compound’s reactivity and stability, distinguishing it from other piperazine derivatives.
属性
分子式 |
C12H24N2O2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC 名称 |
tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3 |
InChI 键 |
XKLDSRDAJRHFIY-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-4-(piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8737953.png)

![(1-benzylpiperidin-3-yl)(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methanone](/img/structure/B8737965.png)


